molecular formula C13H20N2 B12995426 Cyclohexyl(6-methylpyridin-2-yl)methanamine

Cyclohexyl(6-methylpyridin-2-yl)methanamine

Cat. No.: B12995426
M. Wt: 204.31 g/mol
InChI Key: GSLVAZYHMBZQKN-UHFFFAOYSA-N
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Description

Cyclohexyl(6-methylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . It is known for its unique structure, which combines a cyclohexyl group with a 6-methylpyridin-2-yl group, connected through a methanamine linkage. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(6-methylpyridin-2-yl)methanamine typically involves the reaction of cyclohexylamine with 6-methylpyridin-2-ylmethanol under specific conditions. One common method includes the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanamine linkage . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(6-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Chlorine, bromine

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Amines, alcohols

    Substitution Products: Halogenated pyridine derivatives

Scientific Research Applications

Cyclohexyl(6-methylpyridin-2-yl)methanamine is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclohexyl(6-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Cyclohexyl(6-methylpyridin-2-yl)methanamine can be compared with other similar compounds, such as:

Biological Activity

Cyclohexyl(6-methylpyridin-2-yl)methanamine is an organic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and the implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{18}N_{2}, with a molecular weight of approximately 191.28 g/mol. The compound features a cyclohexyl group attached to a methanamine moiety, which is further connected to a 6-methylpyridin-2-yl group. The presence of the pyridine ring is significant as it contributes to the compound's reactivity and biological properties, making it a candidate for various pharmaceutical applications.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the Pyridine Ring : Starting from 6-methylpyridin-2-carboxaldehyde.
  • Reduction to Amine : Reduction of the corresponding pyridine derivative to obtain the amine.
  • Cyclization : Introduction of the cyclohexyl group through reductive amination or other coupling strategies.

These synthetic routes highlight the versatility of this compound in organic chemistry.

Research indicates that this compound may interact with various biological systems, particularly through neurotransmitter receptors and enzymes involved in metabolic pathways. The binding affinity studies suggest that compounds with similar structures often exhibit significant interactions with proteins relevant to neurological and inflammatory pathways .

Case Studies and Research Findings

  • Neuroprotective Effects : A study explored the neuroprotective potential of pyridine derivatives, showing that similar compounds can modulate neurotransmitter levels, suggesting a possible therapeutic effect for this compound in neurodegenerative diseases .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that derivatives of pyridine can induce apoptosis in various cancer types. For instance, compounds exhibiting similar structural features demonstrated IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and leukemia cell lines (CEM-13) .
  • Selectivity in Kinase Inhibition : Research into related compounds has revealed their potential as selective inhibitors for specific kinases involved in cancer progression. This compound's structural attributes may allow it to be optimized for similar selectivity profiles .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Properties
Cyclohexyl(3-methylpyridin-2-yl)methanamineCyclohexyl + 3-methylpyridineDifferent methyl position affects receptor binding
6-Methylpyridin-2-ylmethanaminePyridine + methanamine without cyclohexyl groupSimpler structure; may exhibit different reactivity
Phenyl(6-methylpyridin-2-yl)methanaminePhenyl + 6-methylpyridineAromatic ring may enhance binding properties

This comparison illustrates how variations in substituents and structural arrangements can influence the chemical behavior and biological activity of these compounds.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

cyclohexyl-(6-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C13H20N2/c1-10-6-5-9-12(15-10)13(14)11-7-3-2-4-8-11/h5-6,9,11,13H,2-4,7-8,14H2,1H3

InChI Key

GSLVAZYHMBZQKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(C2CCCCC2)N

Origin of Product

United States

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